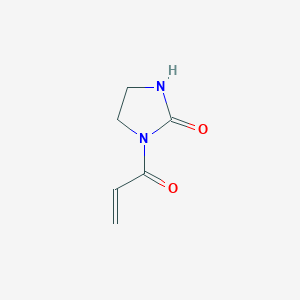![molecular formula C28H32O6 B14296373 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid CAS No. 112752-90-6](/img/structure/B14296373.png)
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a phenolic structure, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or nickel, can facilitate the hydrogenation steps, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism by which 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid exerts its effects involves interactions with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Uniqueness
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid stands out due to its unique structure, which combines multiple phenolic groups with a butenyl chain. This configuration enhances its reactivity and potential biological activities compared to simpler phenolic compounds.
Properties
CAS No. |
112752-90-6 |
|---|---|
Molecular Formula |
C28H32O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid |
InChI |
InChI=1S/C22H20O2.2C3H6O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*1-2-3(4)5/h3-15,23-24H,2H2,1H3;2*2H2,1H3,(H,4,5) |
InChI Key |
MREXGUXVYLHSCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.CCC(=O)O.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


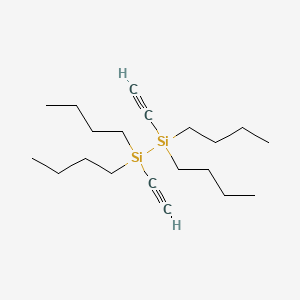
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
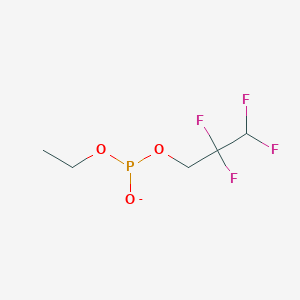
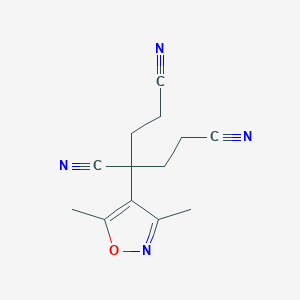
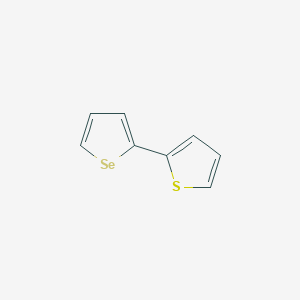
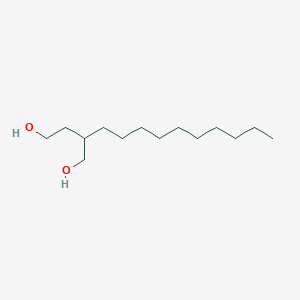
diphenylsilane](/img/structure/B14296348.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
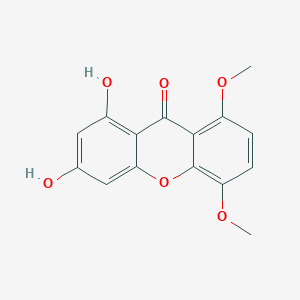
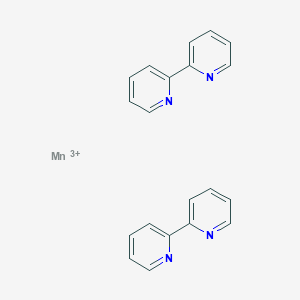
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
